n-Octylglycine
Overview
Description
n-Octylglycine: is an organic compound with the molecular formula C10H21NO2 . It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an octyl group. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method for synthesizing n-Octylglycine involves the direct alkylation of glycine with octyl halides under basic conditions. The reaction typically uses sodium hydroxide or potassium hydroxide as the base and is carried out in an aqueous or alcoholic medium.
Amidation: Another method involves the amidation of octanoic acid with glycine. This reaction is usually catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and is performed in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound often employs the amidation route due to its higher yield and purity. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Octylglycine can undergo oxidation reactions, particularly at the octyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Octanoic acid, octanone.
Reduction: Octylamine, octanol.
Substitution: N-alkylglycines, N-acylglycines.
Scientific Research Applications
n-Octylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of surfactants and detergents.
Biology: The compound is employed in the study of membrane proteins due to its amphiphilic nature, which helps in solubilizing hydrophobic proteins.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties
Mechanism of Action
The mechanism of action of n-Octylglycine primarily involves its interaction with lipid bilayers and proteins. The octyl group interacts with hydrophobic regions, while the glycine moiety interacts with hydrophilic regions, leading to the stabilization of protein structures and enhancement of membrane permeability. This dual interaction makes it effective in solubilizing membrane proteins and enhancing drug delivery .
Comparison with Similar Compounds
- N-lauroyl sarcosine
- N-lauroyl glutamic acid
- N-myristoyl glycine
Comparison:
- N-lauroyl sarcosine: Similar to n-Octylglycine, but with a longer alkyl chain, making it more hydrophobic and effective in different applications.
- N-lauroyl glutamic acid: Contains an additional carboxyl group, providing different solubility and reactivity properties.
- N-myristoyl glycine: Has a longer alkyl chain than this compound, leading to different surfactant properties and applications.
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various applications .
Properties
IUPAC Name |
2-(octylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-11-9-10(12)13/h11H,2-9H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFYHDKCEOTPPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325515 | |
Record name | N-Octylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52478-47-4 | |
Record name | NSC509475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Octylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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